molecular formula C9H9BrClNS B6197372 1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride CAS No. 2680531-35-3

1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No.: B6197372
CAS No.: 2680531-35-3
M. Wt: 278.6
InChI Key:
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Description

1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9BrNS·HCl It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the bromination of benzothiophene followed by amination. The general synthetic route can be summarized as follows:

    Bromination: Benzothiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amination: The brominated benzothiophene is then reacted with an amine, such as methanamine, under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride
  • 1-(6-chloro-1-benzothiophen-3-yl)methanamine hydrochloride
  • 1-(6-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride

Uniqueness

1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 6-position of the benzothiophene ring. This specific substitution pattern can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

CAS No.

2680531-35-3

Molecular Formula

C9H9BrClNS

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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